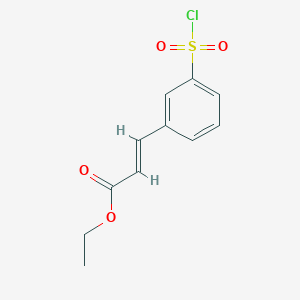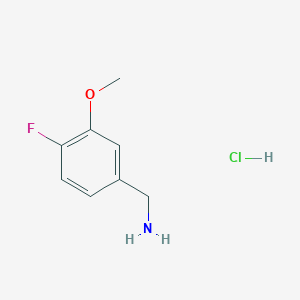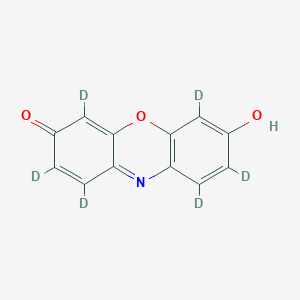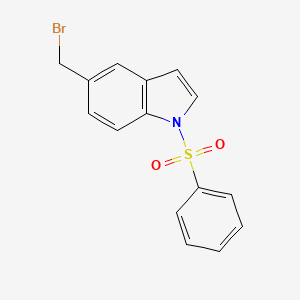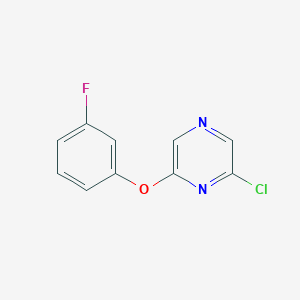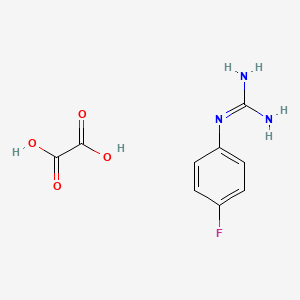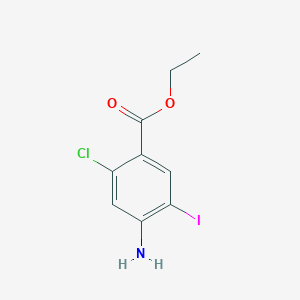
4-氨基-2-氯-5-碘苯甲酸乙酯
描述
Ethyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of Ethyl 4-amino-2-chloro-5-iodobenzoate involves the reaction of ethyl 4-amino-2-chlorobenzoate with iodine in the presence of silver (I) sulphate . The reaction is carried out in ethanol at room temperature for 45 minutes . The yield of this reaction is approximately 74% .Molecular Structure Analysis
The molecular weight of Ethyl 4-amino-2-chloro-5-iodobenzoate is 325.53 . The compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms .科学研究应用
农业化学
在农业化学领域,该化合物可用于开发新型杀虫剂或除草剂。其结构特征使其具有与害虫生物靶标相互作用的潜力,为设计新型农用化学品提供了基础。
这些应用都利用了4-氨基-2-氯-5-碘苯甲酸乙酯独特的化学结构,体现了其在科学研究中的多功能性和重要性。 虽然目前的网络搜索没有找到关于该化合物的具体研究,但提到的应用是基于类似卤代芳香化合物在科学研究中的一般作用 .
作用机制
Target of Action
Similar compounds have been used in the synthesis of biphenyl derivatives via negishi cross coupling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-amino-2-chloro-5-iodobenzoate . These factors can include temperature, pH, and the presence of other compounds or enzymes.
生化分析
Biochemical Properties
Ethyl 4-amino-2-chloro-5-iodobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall biochemical behavior .
Cellular Effects
Ethyl 4-amino-2-chloro-5-iodobenzoate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter gene expression patterns, impacting cellular responses and functions .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-amino-2-chloro-5-iodobenzoate involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, ethyl 4-amino-2-chloro-5-iodobenzoate may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-amino-2-chloro-5-iodobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to changes in its activity and effects. Long-term studies in vitro or in vivo can provide insights into its stability and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of ethyl 4-amino-2-chloro-5-iodobenzoate can vary with different dosages in animal models. At lower doses, it may exhibit specific biochemical and cellular effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
Ethyl 4-amino-2-chloro-5-iodobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites. Studying these pathways can provide insights into the compound’s metabolic fate and potential effects on overall metabolism .
Transport and Distribution
The transport and distribution of ethyl 4-amino-2-chloro-5-iodobenzoate within cells and tissues are critical for understanding its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and effects .
属性
IUPAC Name |
ethyl 4-amino-2-chloro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSDXXBKWYBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

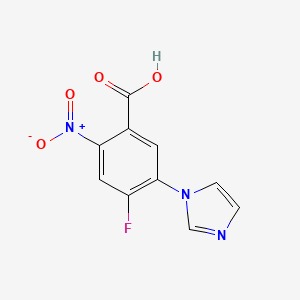

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)
